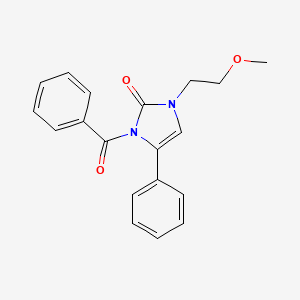![molecular formula C15H17NO3 B8626354 3-[(2,4-dimethoxyphenyl)methylamino]phenol](/img/structure/B8626354.png)
3-[(2,4-dimethoxyphenyl)methylamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline is an organic compound with a complex structure that includes both aromatic and aliphatic components It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an aniline moiety with a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of 2,4-dimethoxybenzyl as a protecting group for sulfamates, which are then subjected to various chemical reactions to achieve the desired product . The synthesis may include steps such as microwave heating, methylation, and displacement reactions, followed by deprotection using trifluoroacetic acid in dichloromethane .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound acts by enhancing the synthetic efficiency of glycine-containing peptides. It disrupts normal peptide backbone hydrogen bonding, preventing aggregation and facilitating the synthesis of long or difficult peptides .
Comparison with Similar Compounds
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can be compared with other similar compounds, such as:
N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound has similar structural features but includes a carbamothioyl group, which affects its chemical properties and applications.
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis, this compound shares the 2,4-dimethoxybenzyl group but is specifically designed for enhancing peptide synthesis.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-14-7-6-11(15(9-14)19-2)10-16-12-4-3-5-13(17)8-12/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
YSAXFSWETCANEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-N-(3-chlorophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8626315.png)
![[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-](/img/structure/B8626320.png)





